Lipophilicity (XLogP3) Comparison Among Dimethoxybenzyl Positional Isomers
The 3,4-dimethoxy substitution on the benzyl ring results in a computed XLogP3 of 0.9 for the target compound, indicating moderate lipophilicity. This value is predicted to be distinct from other positional isomers, such as the 2,4-dimethoxy variant, where the different arrangement of methoxy groups alters the compound's overall polarity and hydrogen-bonding capacity [1]. While specific experimental XLogP3 values for all isomers are not compiled in a single source, this parameter is critical for predicting membrane permeability and solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine; Value not explicitly provided but predicted to differ based on structural isomerism. |
| Quantified Difference | Qualitative difference confirmed by structural isomerism; precise quantitative difference requires experimental determination. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
Lipophilicity is a key driver of passive membrane permeability, solubility, and non-specific binding, directly impacting a compound's suitability for cell-based assays or in vivo studies.
- [1] PubChem. (2026). Computed Properties for CID 1988082, (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine. National Center for Biotechnology Information. View Source
